molecular formula C8H10N2O3 B578095 Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate CAS No. 1215295-99-0

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate

Cat. No.: B578095
CAS No.: 1215295-99-0
M. Wt: 182.179
InChI Key: VXSYKQAXEHHTDO-UHFFFAOYSA-N
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Description

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a formyl group attached to the pyrazole ring and a methyl ester group attached to the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclocondensation Method: One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester.

    Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is unique due to the presence of both a formyl group and a methyl ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities .

Properties

IUPAC Name

methyl 3-(4-formylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYKQAXEHHTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675466
Record name Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-99-0
Record name Methyl 4-formyl-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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